Cas no 163563-02-8 ([3,3'-Bipyridin]-2-amine)
![[3,3'-Bipyridin]-2-amine structure](https://www.kuujia.com/scimg/cas/163563-02-8x500.png)
[3,3'-Bipyridin]-2-amine Chemical and Physical Properties
Names and Identifiers
-
- [3,3'-Bipyridin]-2-amine
- 3-pyridin-3-ylpyridin-2-amine
- 3,3'-Bipyridin-2-amine
-
- Inchi: 1S/C10H9N3/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H2,11,13)
- InChI Key: ZKDRHGPINCUARO-UHFFFAOYSA-N
- SMILES: N1C=CC=C(C=1N)C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 160
- Topological Polar Surface Area: 51.8
- XLogP3: 1.1
[3,3'-Bipyridin]-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA85609-250mg |
[3,3'-Bipyridin]-2-amine |
163563-02-8 | > 95% | 250mg |
$1090.00 | 2024-04-20 | |
A2B Chem LLC | AA85609-5g |
[3,3'-Bipyridin]-2-amine |
163563-02-8 | > 95% | 5g |
$8424.00 | 2024-04-20 | |
A2B Chem LLC | AA85609-100mg |
[3,3'-Bipyridin]-2-amine |
163563-02-8 | > 95% | 100mg |
$757.00 | 2024-04-20 | |
Alichem | A029157732-1g |
3-(Pyridin-3-yl)pyridin-2-amine |
163563-02-8 | 95% | 1g |
$809.00 | 2022-04-02 | |
A2B Chem LLC | AA85609-1g |
[3,3'-Bipyridin]-2-amine |
163563-02-8 | > 95% | 1g |
$3090.00 | 2024-04-20 |
Additional information on [3,3'-Bipyridin]-2-amine
Professional Introduction to [3,3'-Bipyridin]-2-amine (CAS No. 163563-02-8)
[3,3'-Bipyridin]-2-amine, a compound with the CAS number 163563-02-8, is a significant chemical entity in the field of pharmaceutical and biochemical research. This bipyridine derivative has garnered considerable attention due to its unique structural properties and versatile applications in various scientific domains.
The molecular structure of [3,3'-Bipyridin]-2-amine consists of two pyridine rings connected by a methylene bridge at the 2-position of each ring. This configuration imparts remarkable stability and reactivity to the compound, making it an invaluable building block in synthetic chemistry. The presence of amino groups on the pyridine rings enhances its ability to participate in coordination chemistry, which is particularly useful in the development of metal-organic frameworks and catalytic systems.
In recent years, [3,3'-Bipyridin]-2-amine has been extensively studied for its potential applications in medicinal chemistry. Its ability to form stable complexes with transition metals has opened new avenues for the development of novel therapeutic agents. For instance, researchers have explored its use in designing anticancer drugs that leverage metalloporphyrins as active ingredients. The compound's role in stabilizing metal centers has been particularly highlighted in studies involving ruthenium and platinum complexes, which are known for their efficacy in photodynamic therapy.
Moreover, [3,3'-Bipyridin]-2-amine has found utility in the field of bioimaging. Its fluorescence properties make it an excellent candidate for developing probes that can be used to track biological processes in real-time. Recent advancements in this area have demonstrated its effectiveness in cellular imaging techniques, where it serves as a fluorescent marker for studying protein-protein interactions and metabolic pathways.
The compound's significance extends beyond pharmaceutical applications. In materials science, [3,3'-Bipyridin]-2-amine has been employed in the synthesis of conductive polymers and organic semiconductors. Its ability to act as a ligand in coordination chemistry has facilitated the creation of novel materials with enhanced electronic properties. These materials are being explored for use in flexible electronics and organic photovoltaics, where their unique characteristics can contribute to more efficient energy conversion systems.
Recent research has also highlighted the compound's role in environmental science. Studies have shown that [3,3'-Bipyridin]-2-amine can be used to develop sensors for detecting environmental pollutants. Its high selectivity and sensitivity make it an ideal candidate for creating devices that can monitor water quality and air pollution levels. This application is particularly relevant in the context of global efforts to protect ecosystems and human health from chemical contaminants.
In conclusion, [3,3'-Bipyridin]-2-amine (CAS No. 163563-02-8) is a multifaceted compound with broad applications across various scientific disciplines. Its structural features and chemical properties have made it a valuable tool in pharmaceuticals, bioimaging, materials science, and environmental monitoring. As research continues to uncover new uses for this compound, its importance is likely to grow even further, contributing to advancements in multiple fields.
163563-02-8 ([3,3'-Bipyridin]-2-amine) Related Products
- 2172500-80-8(5-cyclopropyl-1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 95541-31-4(6,8-dichloro-2-methylquinolin-4(1H)-one)
- 2229184-02-3(tert-butyl N-2-(4-methoxypyridin-2-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 73323-91-8(2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione)
- 24433-71-4(1H-Tetrazole,1-ethyl-5-phenyl-)
- 84271-78-3((2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate)
- 1007027-07-7(N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide)
- 113137-33-0(2,3-dimethoxy-3-oxopropanoic acid)
- 876723-96-5(1-(2-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 1396813-27-6(2-(furan-2-amido)-N-(thiophen-2-yl)methyl-1,3-oxazole-4-carboxamide)




